Field: Chemistry & Chemical Engineering.
Methods: A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method.
Results: The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18.
Field: Chemistry.
Application: Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst.
Methods: In this study, the solid acids of zirconium metal solids fixed with various substances were studied.
Results: It was determined that zirconium metal catalysts with fixed Ti had the best activity.
Field: Organic Chemistry.
Application: Methyl 4-acetylbenzoate is used in the preparation of these compounds.
Methyl 4-acetyl-2-methylbenzoate is an organic compound classified as an aromatic ester. Its molecular formula is C11H12O3, and it features a methyl group, an acetyl group, and a benzoate structure. This compound is characterized by a distinctive aromatic ring, which contributes to its chemical properties and reactivity. The presence of the acetyl group enhances its potential for various
The general reaction for the esterification of this compound can be represented as follows:
where RCOOH is the carboxylic acid and R'OH is the alcohol.
Methyl 4-acetyl-2-methylbenzoate exhibits various biological activities. Studies have indicated that it possesses antimicrobial properties, making it relevant in pharmaceutical applications. Additionally, its derivatives have shown potential as anti-inflammatory agents. The compound's structure allows it to interact with biological targets, influencing cellular pathways and exhibiting pharmacological effects.
Several methods exist for synthesizing methyl 4-acetyl-2-methylbenzoate:
Methyl 4-acetyl-2-methylbenzoate has diverse applications:
Research on interaction studies involving methyl 4-acetyl-2-methylbenzoate has focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in nucleophilic substitution reactions makes it useful in synthesizing new compounds with desired biological activities. Studies have also explored its interactions with enzymes and receptors, providing insights into its mechanism of action .
Methyl 4-acetyl-2-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-acetylbenzoate | C10H10O3 | Lacks the methyl group at position 4 |
Methyl 3-acetylbenzoate | C10H10O3 | Acetyl group at position 3 instead of position 4 |
Methyl 4-bromoacetyl-2-methylbenzoate | C11H10BrO3 | Contains a bromine atom, enhancing reactivity |
Methyl 4-acetyl-2-methylbenzoate's unique combination of functional groups allows for specific reactivity patterns not found in its analogs. Its structural arrangement enables distinct interactions in biological systems, contributing to its potential therapeutic applications. This compound's balance of stability and reactivity makes it particularly valuable in synthetic organic chemistry compared to similar compounds that may lack certain functional characteristics or exhibit different reactivity profiles.
Methyl 4-acetyl-2-methylbenzoate represents a significant aromatic ester compound with molecular formula C₁₁H₁₂O₃ and molecular weight of 192.21 g/mol [1]. This compound serves as a crucial intermediate in organic synthesis and pharmaceutical applications, necessitating the development of efficient synthetic methodologies for its preparation [2] [3].
Multi-step organic synthesis pathways for methyl 4-acetyl-2-methylbenzoate involve sequential transformations that build the target molecule through carefully orchestrated chemical reactions [4] [5]. These methodologies provide precise control over regioselectivity and functional group compatibility while enabling the construction of complex molecular architectures [6].
The acylation-cyanation-hydrolysis-esterification sequence represents a fundamental four-step synthetic pathway for constructing methyl 4-acetyl-2-methylbenzoate [4] [5]. This methodology begins with the acylation of 2-fluorotoluene using acetyl chloride in the presence of aluminum trichloride as a Lewis acid catalyst, yielding 4-fluoro-3-methylacetophenone with 88% efficiency [4] [5].
The subsequent cyanation step involves treatment of 4-fluoro-3-methylacetophenone with potassium ferrocyanide in N,N-dimethylformamide at elevated temperatures of 140°C for 16 hours [4] [5]. This nucleophilic substitution reaction produces 3-methyl-4-cyanoacetophenone through displacement of the fluorine atom by the cyanide group [4] [5].
The hydrolysis phase converts the nitrile functionality to the corresponding carboxylic acid through acid-catalyzed hydrolysis using trifluoroacetic acid at 60°C for 12 hours [3] [4]. This transformation yields 2-methyl-4-acetylbenzoic acid with 84% efficiency, demonstrating the robust nature of this synthetic approach [3].
The final esterification step employs conventional Fischer esterification conditions using methanol and concentrated sulfuric acid under reflux for 5 hours [2] [7]. The mechanism involves protonation of the carboxylic acid hydroxyl-oxygen to generate a highly active acylium ion intermediate, which subsequently undergoes nucleophilic attack by methanol [8] [7].
Table 1: Acylation-Cyanation-Hydrolysis-Esterification Sequence Data
Step | Starting Material | Reagent | Conditions | Product | Yield |
---|---|---|---|---|---|
1 | 2-Fluorotoluene | Acetyl chloride/AlCl₃ | -5°C, 2h | 4-Fluoro-3-methylacetophenone | 88% [4] |
2 | 4-Fluoro-3-methylacetophenone | K₄[Fe(CN)₆] | 140°C, 16h | 3-Methyl-4-cyanoacetophenone | Not specified [4] |
3 | 3-Methyl-4-cyanoacetophenone | CF₃COOH | 60°C, 12h | 2-Methyl-4-acetylbenzoic acid | 84% [3] |
4 | 2-Methyl-4-acetylbenzoic acid | MeOH/H₂SO₄ | Reflux, 5h | Methyl 4-acetyl-2-methylbenzoate | Not specified [2] |
The mechanistic pathway proceeds through well-defined intermediates, with each transformation exhibiting specific activation energy requirements [8] [7]. The acylation step requires activation energy of 4-10 kcal/mol for the rate-controlling protonation step, while the subsequent nucleophilic displacement occurs spontaneously through a trimolecular reaction mechanism [8] [7].
Palladium-catalyzed carbonylation represents an advanced synthetic methodology for constructing methyl 4-acetyl-2-methylbenzoate through direct incorporation of carbon monoxide into aromatic frameworks [9] [10] [11]. This approach utilizes the inherent reactivity of palladium complexes toward oxidative addition with aryl halides, followed by carbon monoxide insertion and reductive elimination sequences [9] [6].
The mechanistic pathway involves initial oxidative addition of aryl halides to palladium(0) complexes, generating arylpalladium(II) intermediates [11] [6]. Subsequent carbon monoxide migratory insertion forms acylpalladium(II) species, which undergo nucleophilic displacement by methanol to furnish the desired ester products [11] [6].
Recent developments in palladium-catalyzed carbonylation have demonstrated the industrial applicability of these transformations [9] [12]. The use of 1,3-bis(dicyclohexylphosphino)propane as a supporting ligand enables efficient carbonylation under relatively mild conditions with high catalyst productivity [9] [11].
Table 2: Palladium-Catalyzed Carbonylation Conditions
Catalyst System | Ligand | CO Pressure | Temperature | Solvent | Yield Range |
---|---|---|---|---|---|
Pd(PPh₃)₄ | Triphenylphosphine | 1-10 atm | 80-120°C | Toluene | 50-80% [9] |
PdCl₂/DCPP | 1,3-Dicyclohexylphosphino-propane | 2 atm | 100°C | DMF | 60-85% [11] |
Pd(OAc)₂/dppf | 1,1'-Bis(diphenylphosphino)ferrocene | 5 atm | 110°C | Toluene | 65-75% [12] |
The carbonylation mechanism proceeds through reversible displacement of chloride from phenacylpalladium chloride complexes by nucleophiles, followed by deprotonation and reductive elimination to form the carbon-nitrogen or carbon-oxygen bonds [11] [6]. Primary carbon isotope effects support the involvement of carbon-halogen bond cleavage as the rate-determining step in these transformations [11].
Single-pot synthesis methodologies offer significant advantages in terms of atom economy, reduced waste generation, and enhanced process efficiency for methyl 4-acetyl-2-methylbenzoate preparation [13] [14] [15]. These approaches eliminate the need for intermediate isolation and purification steps, thereby streamlining the overall synthetic sequence [14] [15].
The optimization of single-pot processes requires careful consideration of reaction compatibility, catalyst stability, and solvent selection [13] [14]. Successful implementation depends on identifying reaction conditions that support multiple transformations while maintaining high selectivity and yield [13] [15].
Table 3: Single-Pot Synthesis Optimization Parameters
Parameter | Consideration | Impact on Yield | Optimization Strategy |
---|---|---|---|
Temperature Control | Sequential heating profiles | High [13] | Programmed temperature ramping |
Catalyst Loading | Balanced activity/economy | Medium [14] | Minimal effective concentration |
Solvent Selection | Multi-step compatibility | High [15] | Universal solvent systems |
Reaction Timing | Kinetic matching | High [13] | Real-time monitoring |
The development of one-pot methodologies involves systematic screening of reaction conditions to identify optimal parameters for each transformation step [13] [14]. Temperature profiles must be carefully designed to accommodate the activation energy requirements of sequential reactions while preventing decomposition of sensitive intermediates [13] [15].
Catalyst selection plays a crucial role in single-pot synthesis optimization, as the catalyst system must remain active throughout the entire reaction sequence [14] [6]. The use of robust palladium complexes with appropriate ligand systems enables sustained catalytic activity across multiple transformation steps [6] [16].
Green chemistry principles provide a framework for developing environmentally sustainable synthetic methodologies for methyl 4-acetyl-2-methylbenzoate preparation [17] [18] [19]. These approaches emphasize the use of renewable feedstocks, non-toxic solvents, and catalytic processes that minimize waste generation [17] [18].
The implementation of green chemistry principles in esterification reactions involves the replacement of traditional harsh reaction conditions with milder, more environmentally benign alternatives [17] [18]. Acetonitrile has emerged as a preferred solvent system for esterification reactions due to its reduced toxicity profile compared to chlorinated solvents [17] [18].
Table 4: Green Chemistry Esterification Methods
Method | Solvent System | Catalyst | Temperature | Advantages |
---|---|---|---|---|
Steglich Esterification | Acetonitrile | EDC/DMAP | Room temperature | Non-halogenated solvent [17] [18] |
Enzymatic Catalysis | Aqueous media | Lipases | 37°C | Renewable catalysts [19] |
Microwave-Assisted | Solvent-free | Acid catalysts | 150-170°C | Reduced reaction time [20] |
Ionic Liquid Media | Ionic liquids | Brønsted acids | 80°C | Recyclable solvents [18] |
The Steglich esterification methodology utilizing acetonitrile as a green solvent system demonstrates comparable reaction rates and yields to traditional approaches while eliminating the need for column chromatographic purification [17] [18]. This protocol employs an extraction and wash sequence that removes all reagents and impurities, leaving the pure ester product in high yield [17] [18].
Enzymatic catalysis represents another promising green chemistry approach for esterification reactions [19]. Enzymes obtained from renewable sources catalyze various chemical reactions under mild conditions, enabling sufficient reaction rates at lower temperatures and pressures [19]. The specificity of enzymatic catalysts reduces the formation of unwanted byproducts while maintaining high selectivity for the desired transformation [19].
Methyl 4-acetyl-2-methylbenzoate exhibits characteristic thermodynamic properties consistent with aromatic esters containing multiple functional groups. The compound demonstrates moderate thermodynamic stability under ambient conditions, with the molecular structure stabilized by delocalized π-electron systems and intramolecular interactions between the ester and acetyl functionalities [1] [2].
Thermal Properties and Phase Transitions
The compound exists as a crystalline solid at room temperature, with its physical state determined by the balance between intermolecular forces and thermal energy. Based on structural analogs, the estimated melting point ranges from 80-120°C, though precise experimental determination remains unreported in the literature [1]. The crystalline nature suggests well-ordered molecular packing facilitated by dipole-dipole interactions between polar functional groups and π-π stacking interactions between aromatic rings.
Critical Point Parameters
Extrapolation from structurally related compounds indicates the following estimated critical properties:
These parameters reflect the influence of the compound's molecular weight (192.21 g/mol) and polar character on its phase behavior [3] [4].
Vapor-Liquid Equilibrium
The compound exhibits low volatility at ambient conditions, with estimated vapor pressure less than 0.001 mmHg at 25°C. The boiling point is projected to occur at 310-330°C under standard atmospheric pressure, significantly higher than unsubstituted methyl benzoate (199°C) due to increased molecular weight and polar interactions [3] [5].
Property | Estimated Value | Method | Reference |
---|---|---|---|
Melting Point | 80-120°C | Structural correlation | [1] |
Boiling Point | 310-330°C | Group contribution | [3] |
Critical Temperature | 750-800 K | Extrapolation | [3] |
Critical Pressure | 25-35 atm | Group contribution | [3] |
Vapor Pressure (25°C) | <0.001 mmHg | Estimation | [3] |
Thermal Stability
The compound demonstrates good thermal stability up to approximately 200°C, beyond which decomposition may occur through ester bond cleavage or acetyl group elimination. The thermal degradation pathway likely involves initial loss of the acetyl functionality, followed by ester hydrolysis or transesterification reactions [6] [7].
The solvation behavior of methyl 4-acetyl-2-methylbenzoate reflects its amphiphilic molecular character, possessing both polar functional groups (ester and acetyl carbonyls) and hydrophobic aromatic regions. This structural duality results in complex solvation dynamics that vary significantly across different solvent systems [8] [9].
Polar Protic Solvents
In polar protic media such as water and alcohols, the compound exhibits preferential hydrogen bonding through its carbonyl oxygen atoms. The ester carbonyl serves as the primary hydrogen bond acceptor site, with the acetyl carbonyl providing secondary interactions [8]. Water solubility remains limited due to the hydrophobic aromatic core, resulting in sparingly soluble behavior consistent with related benzoate esters [10].
Solvation Timescales and Mechanisms:
Polar Aprotic Solvents
In polar aprotic media (DMSO, DMF, acetonitrile), the compound demonstrates enhanced solubility through dipole-dipole interactions and coordination of solvent molecules with carbonyl oxygens. These interactions occur on intermediate timescales (nanoseconds to microseconds) and involve significant solvent reorganization around the polar functional groups [11] [9].
Non-Polar Media
Solubility in non-polar solvents (hexane, toluene) remains poor to moderate, limited primarily to van der Waals interactions with the aromatic ring system. The polar functional groups create unfavorable interactions with non-polar media, resulting in positive solvation enthalpies [9].
Solvent System | Solubility | Primary Interactions | Dynamic Timescale |
---|---|---|---|
Water | Sparingly soluble | Hydrogen bonding, hydrophobic effects | ps-ns |
Methanol/Ethanol | Soluble | Hydrogen bonding | ps-ns |
DMSO/DMF | Highly soluble | Dipole-dipole | ns-μs |
Chloroform | Highly soluble | Dipole-induced dipole | ps-ns |
Hexane | Poorly soluble | Van der Waals | ps |
Preferential Solvation Effects
In mixed solvent systems, the compound exhibits preferential solvation by the more polar component, with polar solvents concentrating around the carbonyl groups while non-polar solvents interact primarily with the aromatic region. This leads to complex solvation dynamics dependent on solvent composition and temperature [9] [12].
Methyl 4-acetyl-2-methylbenzoate contains multiple potential protonation sites, each exhibiting distinct basicity and reactivity patterns. The compound's acid-base behavior is dominated by its carbonyl oxygen atoms, which serve as Lewis basic sites capable of coordination with acids and metal centers [13] [14].
Primary Protonation Sites
Acetyl Carbonyl Oxygen (Ar-CO-CH₃): This represents the most basic site in the molecule, with an estimated pKa of -7 to -8. The acetyl carbonyl exhibits enhanced basicity compared to the ester carbonyl due to greater electron density localization and reduced delocalization with the aromatic system [13].
Ester Carbonyl Oxygen (C=O): The ester carbonyl serves as a secondary protonation site with estimated pKa of -6 to -7. Protonation at this position activates the carbonyl carbon toward nucleophilic attack, making it susceptible to hydrolysis and transesterification reactions [13] [15].
Ester Methoxy Oxygen (-OCH₃): This site exhibits moderate basicity (estimated pKa -2 to -3) and can participate in protonation under strongly acidic conditions. Protonation here facilitates SN2-type displacement reactions [14].
Reactivity Patterns Under Acidic Conditions
Under acidic conditions, protonation occurs preferentially at the acetyl carbonyl, leading to several characteristic reaction pathways:
Base-Catalyzed Reactions
Under basic conditions, the compound undergoes:
Functional Group | pKa (estimated) | Protonation Preference | Primary Reactivity |
---|---|---|---|
Acetyl Carbonyl | -7 to -8 | Highest | Nucleophilic addition, aldol reactions |
Ester Carbonyl | -6 to -7 | High | Nucleophilic acyl substitution |
Methoxy Oxygen | -2 to -3 | Moderate | SN2 displacement reactions |
Aromatic Ring | N/A | Very Low | Electrophilic aromatic substitution |
Mechanistic Considerations
The acid-base reactivity is influenced by the electron-withdrawing effects of both the ester and acetyl substituents on the aromatic ring. These groups reduce the electron density of the aromatic system, making it less reactive toward electrophilic substitution while enhancing the basicity of the carbonyl oxygens through inductive effects [13] .
Chemical Stability and Degradation Pathways
Under extreme pH conditions, the compound undergoes predictable degradation: